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Compound of Interest

Compound Name: Cethromycin-d6

Cat. No.: B15561213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data for Cethromycin-d6, a deuterated analog of the ketolide

antibiotic Cethromycin. This document is intended to serve as a technical resource, offering

detailed experimental protocols and data interpretation to support research and development

activities. Cethromycin-d6 is a critical tool in pharmacokinetic (PK) and metabolic studies,

often used as an internal standard for the accurate quantification of Cethromycin in biological

matrices.

Physicochemical Properties of Cethromycin-d6
Cethromycin-d6 is a stable isotope-labeled version of Cethromycin, with six deuterium atoms

incorporated into its structure. This labeling results in a molecule that is chemically identical to

Cethromycin but has a higher molecular weight, allowing it to be distinguished by mass

spectrometry.
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Property Value

Molecular Formula C₄₂H₅₃D₆N₃O₁₀

Molecular Weight 771.97 g/mol

Appearance White to off-white solid[1]

Purity (HPLC) Typically >95% (e.g., 96.33%)[1]

NMR Spectroscopic Data (Predicted)
While specific, publicly available NMR spectra for Cethromycin-d6 are limited, the expected

chemical shifts can be inferred from the well-characterized spectra of related macrolide

antibiotics, such as Erythromycin A, and the known effects of deuteration. The deuterium atoms

in Cethromycin-d6 are typically located on the N,N-dimethylamino group of the desosamine

sugar, which would lead to the absence of the corresponding proton signals in the ¹H NMR

spectrum and a distinct triplet pattern for the attached carbon in the ¹³C NMR spectrum due to

C-D coupling.

Predicted ¹H NMR Data
The ¹H NMR spectrum of Cethromycin would be complex due to the large number of protons in

the macrolide ring and its sugar moieties. The spectrum of Cethromycin-d6 would be nearly

identical, with the notable exception of the signals corresponding to the deuterated methyl

groups.

Note: The following table presents predicted chemical shifts for key protons of a Cethromycin

scaffold, based on data for similar macrolides. The absence of the N(CD₃)₂ signal is the key

feature for Cethromycin-d6.
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1' (Desosamine) ~4.2 d

H-1'' (Cladinose) ~4.6 d

N(CH₃)₂
Signal absent due to

deuteration
-

Olefinic Protons ~6.0 - 7.5 m

Macrolide Ring Protons ~0.8 - 5.0 m

Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. For Cethromycin-d6, the

carbon atoms attached to the deuterium atoms would exhibit a characteristic triplet signal with

a reduced intensity.

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Ketone) ~204

C=O (Carbamate) ~156

C=O (Lactone) ~175

Aromatic/Olefinic Carbons ~110 - 160

N(CD₃)₂ ~40 (triplet)

Macrolide Ring Carbons ~10 - 90

Mass Spectrometry Data
Mass spectrometry is a critical technique for confirming the identity and purity of Cethromycin-
d6 and for its use as an internal standard in quantitative bioanalysis.

High-Resolution Mass Spectrometry (HRMS)
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HRMS is used to confirm the elemental composition of Cethromycin-d6.

Ion Calculated m/z

[M+H]⁺ 772.4395

[M+Na]⁺ 794.4214

Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry is employed to generate characteristic fragment ions, which are

used for selective and sensitive quantification in complex matrices. The fragmentation of

ketolides like Cethromycin typically involves the cleavage of glycosidic bonds.

Precursor Ion (m/z) Fragment Ion (m/z) Description

772.4 614.4
Loss of deuterated

desosamine sugar

772.4 164.2
Deuterated desosamine sugar

fragment

772.4 596.4
Loss of deuterated

desosamine and water

Experimental Protocols
The following sections provide detailed methodologies for the NMR and mass spectrometry

analysis of Cethromycin-d6. These protocols are based on established methods for macrolide

and ketolide antibiotics.

NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

Cethromycin-d6 standard
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Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD)

NMR tubes (5 mm)

NMR spectrometer (400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Cethromycin-d6 in 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse

angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

Process the spectrum with an exponential window function and perform phase and

baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Process the spectrum with an exponential window function and perform phase and

baseline correction.

2D NMR (Optional): For complete assignment, acquire 2D NMR spectra such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation).

LC-MS/MS Protocol for Quantification
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Objective: To develop a sensitive and selective method for the quantification of Cethromycin

using Cethromycin-d6 as an internal standard.

Materials:

Cethromycin and Cethromycin-d6 standards

Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

Formic acid (FA)

Biological matrix (e.g., human plasma)

Protein precipitation solvent (e.g., ACN with 1% FA)

LC system coupled to a triple quadrupole mass spectrometer

Procedure:

Standard Solution Preparation:

Prepare stock solutions of Cethromycin and Cethromycin-d6 in methanol (1 mg/mL).

Prepare working solutions for calibration standards and quality controls by serial dilution.

Sample Preparation (Protein Precipitation):

To 50 µL of plasma sample, add 150 µL of the internal standard working solution in

acetonitrile.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 10,000 x g for 10 minutes.

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Liquid Chromatography:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would be from 5-95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), positive mode.

Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for

both Cethromycin and Cethromycin-d6.

Cethromycin: e.g., m/z 766.4 -> 608.4

Cethromycin-d6: e.g., m/z 772.4 -> 614.4

Optimize collision energy and other MS parameters for maximum signal intensity.

Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

mechanism of action of Cethromycin and its application in experimental workflows.

Cethromycin Mechanism of Action: Inhibition of
Bacterial Protein Synthesis
Cethromycin, like other macrolide and ketolide antibiotics, exerts its antibacterial effect by

inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, specifically within

the nascent peptide exit tunnel. This binding physically obstructs the passage of the growing

polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome

and halting protein synthesis.
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Cethromycin's Mechanism of Action on the Bacterial Ribosome
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Pharmacokinetic Study Workflow with Cethromycin-d6 Internal Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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